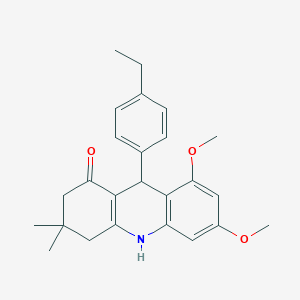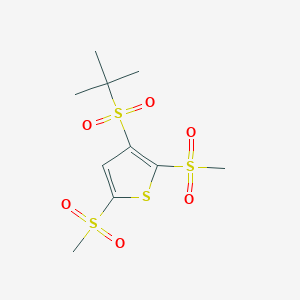![molecular formula C17H15N7S2 B4657278 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-N-2-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4657278.png)
6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-N-2-naphthyl-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a 1,3,4-thiadiazole ring . The 1,3,4-thiadiazole ring is a heterocyclic compound that contains nitrogen and sulfur atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,3,4-thiadiazole derivatives are often synthesized from primary amines or other nitrogen-containing compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The 1,3,4-thiadiazole ring, for example, is a five-membered ring with two nitrogen atoms and one sulfur atom .Wissenschaftliche Forschungsanwendungen
Anticancer Research
Compounds with 1,3,4-thiadiazole moieties have been investigated for their anticancer properties . The specific structure of our compound, which includes both thiadiazole and triazine units, may interact with various biological targets, such as enzymes or receptors, that are relevant in cancer pathways. Research could explore its efficacy as a novel chemotherapeutic agent, particularly against cancers where these structural motifs have shown promise.
Antimicrobial Activity
The thiadiazole component is known to possess antimicrobial properties . This compound could be synthesized and tested against a range of bacterial and fungal strains to determine its spectrum of activity. It could potentially serve as a lead compound for the development of new antimicrobial agents.
Antioxidant Potential
Thiadiazole derivatives have shown antioxidant activity, which is crucial in protecting cells from oxidative stress . This compound could be assessed for its ability to scavenge free radicals, which may contribute to its potential as a therapeutic agent in diseases associated with oxidative damage.
Enzyme Inhibition
The structural features of this compound suggest potential as an enzyme inhibitor. For instance, 1,3,4-thiadiazole derivatives have been tested as inhibitors of carbonic anhydrases, which are involved in various physiological processes . Investigating this compound’s inhibitory effects on specific enzymes could lead to new insights into disease mechanisms and treatment.
Fluorescent Probing
Due to the presence of a naphthyl group, this compound might exhibit fluorescent properties, making it useful as a fluorescent probe in biological systems . It could help in tracking or quantifying biological molecules or processes, providing valuable data in various research fields.
Polymer Chemistry Applications
The compound’s molecular structure suggests potential utility in polymer chemistry. Thiadiazole derivatives have been incorporated into polymers to enhance certain properties, such as thermal stability or conductivity . Research could focus on synthesizing polymers with this compound to explore its effects on polymer characteristics.
Drug Design and Pharmacophore Hybridization
The compound’s diverse functional groups make it a candidate for pharmacophore hybridization, a method used in drug design to combine multiple drug-like properties into a single molecule . It could be part of a study to create hybrid molecules with enhanced therapeutic profiles.
Food Additives
While not directly related to the compound , thiadiazole derivatives have found use as food additives . Investigating the safety and efficacy of this compound as a food additive could open up new applications in the food industry.
Wirkmechanismus
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit cytotoxic activity , suggesting potential targets could be cellular structures or enzymes involved in cell growth and proliferation.
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Based on the reported cytotoxic activity of similar compounds , it can be inferred that this compound may affect pathways related to cell growth and proliferation.
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity , suggesting that this compound may induce cell death or inhibit cell growth.
Eigenschaften
IUPAC Name |
6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7S2/c1-10-23-24-17(26-10)25-9-14-20-15(18)22-16(21-14)19-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPZSSPTJXKYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=NC(=NC(=N2)NC3=CC4=CC=CC=C4C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(naphthalen-2-yl)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4657195.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-5-ethyl-N-methyl-3-thiophenecarboxamide](/img/structure/B4657205.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(2,4-difluorophenyl)-1-piperazinecarboxamide](/img/structure/B4657222.png)
![N-(4-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4657228.png)

![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4657249.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)prolinamide](/img/structure/B4657252.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2,4-dichlorophenyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B4657262.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4657276.png)
![N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4657277.png)
![N-[1-(1-azepanylcarbonyl)propyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B4657294.png)
